molecular formula C17H17ClN4O3 B2418762 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide CAS No. 1240898-46-7

2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide

Cat. No.: B2418762
CAS No.: 1240898-46-7
M. Wt: 360.8
InChI Key: OFWYSMRQBCYTRW-UHFFFAOYSA-N
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Description

2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide is a synthetic organic compound with the molecular formula C17H17ClN4O3 and a molecular weight of 360.8 g/mol

Preparation Methods

The synthesis of 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of 2-chloropyridine-4-carbaldehyde: This intermediate is synthesized through the chlorination of pyridine derivatives.

    Condensation Reaction: The 2-chloropyridine-4-carbaldehyde undergoes a condensation reaction with N-methylformamide to form the N-methylformamido intermediate.

    Acetylation: The final step involves the acetylation of the N-methylformamido intermediate with 3-acetamidophenyl acetic acid to yield the target compound.

Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(3-acetamidophenyl)acetamide can be compared with other similar compounds, such as:

    2-chloropyridine derivatives: These compounds share the chloropyridine ring but differ in their functional groups and overall structure.

    N-methylformamido derivatives: These compounds contain the N-methylformamido group but vary in their other substituents.

    Acetamidophenyl derivatives: These compounds have the acetamidophenyl moiety but differ in their additional functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-2-chloro-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O3/c1-11(23)20-13-4-3-5-14(9-13)21-16(24)10-22(2)17(25)12-6-7-19-15(18)8-12/h3-9H,10H2,1-2H3,(H,20,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWYSMRQBCYTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN(C)C(=O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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